5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

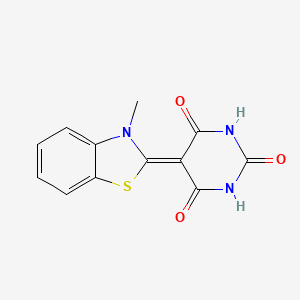

5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound featuring a pyrimidine-2,4,6-trione core fused with a 3-methylbenzothiazole moiety. This structural hybrid confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S/c1-15-6-4-2-3-5-7(6)19-11(15)8-9(16)13-12(18)14-10(8)17/h2-5H,1H3,(H2,13,14,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDMKNDIOCZRRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=C3C(=O)NC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” typically involves the condensation of a benzothiazole derivative with a pyrimidine trione derivative. The reaction conditions may include:

Solvents: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).

Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.

Temperature: Elevated temperatures to drive the reaction to completion.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

Batch or Continuous Flow Processes: Depending on the desired scale of production.

Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.

Reduction: Reduction reactions could target the pyrimidine trione moiety.

Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. Studies indicate that 5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can inhibit the growth of various bacterial strains. For instance, a study found that certain derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways. Research published in reputable journals indicates that these compounds can selectively target cancer cells while sparing normal cells .

Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit certain kinases involved in cancer progression. The inhibition of these enzymes can lead to reduced proliferation of cancer cells and enhanced apoptosis .

Agriculture

Pesticidal Properties

The compound exhibits potential as a pesticide due to its ability to disrupt biological processes in pests. Field trials have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .

Plant Growth Regulation

In agricultural research, some studies suggest that this compound may enhance plant growth and resistance to environmental stressors. It appears to stimulate root development and improve nutrient uptake in various crops .

Materials Science

Polymer Chemistry

In materials science, this compound is being explored for its potential use in polymer synthesis. Its ability to act as a crosslinking agent can enhance the mechanical properties of polymers and improve their thermal stability .

Nanotechnology

Recent advancements have shown that this compound can be utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles have applications in drug delivery systems and targeted therapy due to their ability to encapsulate drugs effectively and release them at controlled rates .

Case Studies

Mechanism of Action

The mechanism of action of “5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” would depend on its specific application. For example:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Substituents

Key Observations :

- Benzothiazole vs.

- Hydroxyl vs. Methoxy Groups : Hydroxyl-substituted derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, while methoxy groups () improve lipophilicity and membrane permeability .

Antiproliferative and Anticancer Effects

- Target Compound: Limited direct data, but benzothiazole analogs are known for DNA intercalation and kinase inhibition.

- 5-(Benzylidene)-1,3-dimethylpyrimidine-2,4,6-trione : Demonstrates potent antiproliferative activity (IC₅₀ = 1.2–3.8 μM) against ovarian (SK-OV-3) and breast (MCF-7) cancer cell lines via ctDNA interaction .

- 5-(4-Methoxybenzylidene) Derivatives: Reduced cytotoxicity compared to non-methoxy analogs, suggesting substituent-dependent activity .

Antimicrobial Activity

- 5-(Arylmethylidene)pyrimidine-triones : Exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae, with activity linked to nitro or halogen substituents .

Antifibrotic Effects

- 5-Benzylidenepyrimidine-trione (4a) : Blocks NF-κB signaling in hepatic stellate cells, reducing collagen deposition (60% inhibition at 10 μM) .

Physicochemical and Functional Properties

Solvatochromism

- Target Compound : The benzothiazole group likely induces strong solvatochromic shifts due to extended π-conjugation, similar to 5-arylpyrimidine-triones .

- 5-(4-Dimethylaminophenyl)-5-hydroxypyrimidine-trione: Shows a bathochromic shift of 50 nm in polar solvents, attributed to intramolecular charge transfer .

Fluorescence

- 5-(Arylethynyl)pyrimidine-triones : Emit blue fluorescence (λₑₘ = 450–470 nm) with quantum yields up to 0.45, useful in optoelectronic materials .

Biological Activity

The compound 5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a benzothiazole-derived pyrimidine that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of appropriate benzothiazole and pyrimidine derivatives. The process often employs methods such as cyclization reactions and can be optimized for yield and purity through various organic synthesis techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <40 |

| Escherichia coli | <132 |

| Salmonella typhimurium | <132 |

| Candida albicans | <207 |

These findings suggest that the compound may disrupt bacterial cell wall synthesis and inhibit essential metabolic processes .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For example, a series of benzothiazolone analogs exhibited potent cytotoxicity with IC50 values in the low micromolar range against cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer). The most potent analogs demonstrated IC50 values as low as 0.13 µM in specific assays .

Case Study: Anti-Proliferative Effects

In a detailed study involving B16F10 melanoma cells, several analogs were tested for their anti-proliferative effects. The results indicated that certain derivatives significantly inhibited cell proliferation without exhibiting cytotoxicity at lower concentrations. For instance:

| Analog | IC50 (µM) | Cell Line |

|---|---|---|

| 1 | 1.12 | B16F10 |

| 2 | 17.62 | B16F10 |

| 3 | 0.08 | B16F10 |

These results highlight the potential for developing new therapeutic agents based on this class of compounds .

The mechanism by which these compounds exert their biological effects is multifaceted. They are believed to interact with cellular targets such as:

- Microtubules : Some derivatives disrupt microtubule dynamics, inhibiting cell division.

- Enzymatic Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

Molecular docking studies have provided insights into binding affinities and interaction sites with target proteins, further elucidating their mechanisms .

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds are crucial for their development as therapeutic agents. Parameters such as molecular weight (MW), lipophilicity (Log P), and total polar surface area (TPSA) are essential indicators of bioavailability:

| Property | Value |

|---|---|

| Molecular Weight | 269.28 |

| Log P | 1.45 |

| TPSA | 103.47 |

These characteristics suggest favorable absorption and distribution properties within biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.